molecular formula C12H10BrN B8470135 6-Bromo-2-isopropenylquinoline

6-Bromo-2-isopropenylquinoline

Cat. No.: B8470135
M. Wt: 248.12 g/mol
InChI Key: AFVDSRXBJLOJNH-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropenylquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 6-position and an isopropenyl group (–CH₂–C(CH₃)=CH₂) at the 2-position of the quinoline scaffold.

  • Molecular Formula: C₁₃H₁₂BrN (estimated based on substituent addition to quinoline core).
  • Molecular Weight: ~248.08 g/mol (calculated by adding the isopropenyl group's mass to 6-bromo-2-methylquinoline (222.08 g/mol, )).
  • Key Features: The bromine atom enhances electrophilic substitution reactivity and may influence intermolecular interactions (e.g., halogen bonding).

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

6-bromo-2-prop-1-en-2-ylquinoline

InChI

InChI=1S/C12H10BrN/c1-8(2)11-5-3-9-7-10(13)4-6-12(9)14-11/h3-7H,1H2,2H3

InChI Key

AFVDSRXBJLOJNH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-2-isopropenylquinoline with structurally analogous quinoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-2-isopropenylquinoline 6-Br, 2-isopropenyl C₁₃H₁₂BrN ~248.08 - Hypothesized lower melting point due to steric hindrance from isopropenyl.
- Potential reactivity in Diels-Alder reactions or electrophilic aromatic substitution.
Estimated
6-Bromo-2-methylquinoline 6-Br, 2-CH₃ C₁₀H₈BrN 222.08 - Melting point: Not reported.
- Synthesized via Ag(I)-catalyzed condensation (reaction time: 3 h at 120°C).
- Used as a precursor in cross-coupling reactions.
6-Bromo-2-isopropoxy-4-methylquinoline 6-Br, 2-OCH(CH₃)₂, 4-CH₃ C₁₃H₁₄BrNO 280.16 - Liquid at room temperature (oily compound).
- NMR data available (δH and δC shifts for methoxy and methyl groups).
6-Bromo-2-ferrocenylquinoline 6-Br, 2-ferrocenyl C₁₉H₁₅BrNFe 409.09 - Red-colored solid (65% yield via iodine-mediated cyclization).
- Electrochemical properties studied for organometallic applications.
4-Bromo-6-methoxy-2-methylquinoline 4-Br, 6-OCH₃, 2-CH₃ C₁₁H₁₀BrNO 268.11 - Melting point: 117–118°C.
- Used in synthesizing arsenic-containing antimalarial derivatives (e.g., via Ullmann coupling with o-aminophenylarsinic acid).
6-Bromo-2-ethoxy-4-methylquinoline 6-Br, 2-OCH₂CH₃, 4-CH₃ C₁₂H₁₂BrNO 266.14 - Physicochemical data limited; likely similar to isopropoxy analog but with reduced steric bulk.

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Donating Groups: The isopropenyl group (electron-rich) may activate the quinoline ring toward electrophilic substitution at positions ortho/para to itself, unlike electron-withdrawing groups like –COOH (). Steric Effects: The isopropenyl group’s bulkiness could hinder reactions requiring planar transition states (e.g., SNAr), compared to smaller substituents like –CH₃ or –OCH₃.

Synthetic Routes: 6-Bromo-2-isopropenylquinoline could be synthesized via:

  • Friedländer synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones bearing the isopropenyl group.
  • Cross-Coupling: Suzuki-Miyaura coupling using 6-bromo-2-iodoquinoline and isopropenyl boronic acid (analogous to Step 2 in ).

Physicochemical Properties: Solubility: The isopropenyl group’s hydrophobicity likely reduces water solubility compared to polar derivatives like 6-Bromo-2-methoxyquinoline (). Thermal Stability: Bulkier substituents (e.g., isopropenyl vs. methyl) may lower melting points due to disrupted crystal packing (cf. 4-Bromo-6-methoxy-2-methylquinoline, m.p. 117–118°C, ).

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